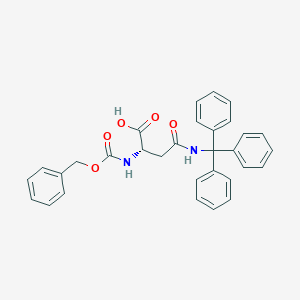

Z-Asn(trt)-OH

説明

Role of Z-Asn(Trt)-OH as a Protected Amino Acid Building Block in Peptide Synthesis

In peptide synthesis, particularly in the solution-phase approach, this compound functions as a precisely engineered component. guidechem.comwiley-vch.de The presence of the two protecting groups, the Z group on the Nα-amino group and the Trityl (Trt) group on the side-chain amide, allows for the controlled and sequential formation of peptide bonds. Chemists can selectively remove these protecting groups at specific stages of the synthesis to elongate the peptide chain in a desired order. This strategic protection is fundamental to achieving the correct peptide sequence and avoiding the formation of a complex mixture of byproducts. wiley-vch.de The use of such protected building blocks is especially critical in solid-phase peptide synthesis (SPPS), where the growing peptide chain is attached to a solid resin support.

Significance of Orthogonal Protecting Group Strategies in Peptide Synthesis

The effectiveness of complex peptide synthesis hinges on the concept of orthogonal protection. biosynth.com This strategy employs a set of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. biosynth.comiris-biotech.de The combination of the Z and Trt groups in this compound is a prime example of an orthogonal or quasi-orthogonal system. biosynth.comrsc.org This orthogonality is crucial for synthesizing complex peptides, including those with multiple disulfide bonds or other modifications. nih.gov

The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the α-amino (Nα) function of amino acids. wiley-vch.detotal-synthesis.com Introduced by Bergmann and Zervas in 1932, its development marked a new era in peptide synthesis. wiley-vch.deomizzur.com

The Z group exhibits stability towards nucleophiles and mildly acidic conditions, which is a desirable characteristic during the peptide coupling steps. wiley-vch.detotal-synthesis.com This stability ensures that the Nα-amino group remains protected while the carboxyl group of the amino acid is activated for peptide bond formation. An unexpected lability of the Z group has been observed under certain mild basic conditions in longer peptide chains, a phenomenon attributed to anchimeric assistance from a neighboring amide group. researchgate.net

The introduction of the Z group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement in the history of peptide chemistry. omizzur.comwikipedia.org It was the first readily cleavable protecting group that enabled the synthesis of longer peptides with a higher degree of control. publish.csiro.aubachem.com This innovation laid the groundwork for the development of modern peptide synthesis methodologies, including the solid-phase techniques pioneered by R. Bruce Merrifield. omizzur.comunt.edu While it has been largely superseded by groups like Fmoc and Boc in solid-phase synthesis, the Z group remains relevant, particularly in solution-phase synthesis and for the protection of side-chain functionalities. wikipedia.orgpeptide.com

The side chain of asparagine contains a primary amide group that is susceptible to undesirable side reactions during peptide synthesis. nih.gov The trityl (Trt) group, a bulky and acid-labile protecting group, is employed to shield this amide. wiley-vch.de

During the activation of the carboxyl group of asparagine for peptide bond formation, the unprotected side-chain amide can undergo dehydration to form a nitrile byproduct. google.comgoogle.com Another significant side reaction is the formation of a succinimide (B58015) intermediate, which can lead to the deamidation of the asparagine residue. nih.govresearchgate.net The bulky Trt group sterically hinders these intramolecular reactions, thereby preserving the integrity of the asparagine residue within the peptide chain. The use of the Trt group also improves the solubility of the protected asparagine derivative in organic solvents commonly used in peptide synthesis. peptide.com

Trt (Trityl) Group for Asparagine Side-Chain Amide Protection

Enhancement of Solubility Characteristics in Organic Solvents

The incorporation of the bulky trityl (Trt) protecting group onto the asparagine side chain has a notable effect on the solubility of the resulting amino acid derivative. Research on analogous compounds, such as Bpoc-Asn(Trt)-OH, has demonstrated that these trityl-containing derivatives are highly soluble in organic solvents like dichloromethane (B109758) (CH₂Cl₂). nih.gov This increased solubility is a significant advantage during synthesis, as it facilitates more efficient and homogenous reaction conditions. The large, nonpolar trityl group disrupts intermolecular forces that can lead to aggregation and poor solubility, thereby improving the handling and reactivity of the asparagine building block in the organic media typically used for peptide synthesis. nih.govpeptide.com

Overview of Peptide Synthesis Methodologies Employing this compound

The unique combination of the Z and Trt protecting groups makes this compound a versatile building block suitable for the two primary methods of peptide assembly: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). biosynth.comgoogle.comug.edu.pl The selection of a particular methodology often depends on the desired length of the peptide, the specific sequence, and the scale of the synthesis. The properties of the Asn(Trt) moiety are particularly valuable in both approaches for minimizing side reactions associated with the asparagine residue. google.com

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. biosynth.com The use of a side-chain protected asparagine, such as Asn(Trt), is especially well-suited for the widely used Fmoc/tBu SPPS strategy. google.com In this context, the N-α-amino group is temporarily protected by the base-labile Fmoc group, while acid-labile groups like trityl (Trt) and tert-butyl (tBu) are used for "permanent" side-chain protection. biosynth.comiris-biotech.de

The Trt group on the asparagine side chain is stable to the repetitive treatments with a base (commonly piperidine) used to remove the Fmoc group at each cycle. biosynth.comiris-biotech.de It remains in place throughout the chain assembly, effectively preventing side reactions. During the final step of the synthesis, the Trt group is cleaved simultaneously with other side-chain protecting groups and the peptide's linkage to the resin, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). nih.goviris-biotech.de While this compound itself would not typically be used for chain elongation in Fmoc-SPPS (as the Z group is not base-labile), the Fmoc-Asn(Trt)-OH derivative is a standard reagent. google.com

Table 1: Properties of Protecting Groups in this compound

| Protecting Group | Abbreviation | Location on Asparagine | Typical Cleavage Conditions | Stability | Orthogonal To |

| Benzyloxycarbonyl | Z (or Cbz) | α-Amino Group | Catalytic hydrogenolysis (H₂/Pd); strong acids (e.g., HBr in Acetic Acid) | Stable to base and mild acid | Fmoc, Trt, Alloc |

| Trityl | Trt | Side-Chain Amide | Mild to strong acids (e.g., TFA) | Stable to base and hydrogenolysis | Fmoc, Z, Alloc |

This table is generated based on data from multiple sources. biosynth.comug.edu.pl

Solution-Phase Peptide Synthesis (LPPS)

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, involves carrying out reactions in a homogenous solution. This classical method is often employed for large-scale synthesis or for the preparation of protected peptide fragments that can be subsequently joined together—a strategy known as fragment condensation. ug.edu.plpeptide.com

The this compound building block is particularly well-adapted for LPPS. ug.edu.pl The Z group is a classic N-terminal protecting group for solution-phase methods because of its stability under a variety of conditions and the ease of preparing Z-protected amino acids. ug.edu.pl It is compatible with the Trt side-chain protection. ug.edu.pl The Trt group was, in fact, originally introduced for use in solution-phase synthesis. csic.es This combination allows for selective deprotection strategies. For instance, the Z group can be removed by hydrogenolysis without affecting the Trt group, enabling chain elongation at the N-terminus. ug.edu.pl Conversely, certain acid-labile resins, like 2-chlorotrityl chloride resin, can be used to synthesize a peptide fragment which is then cleaved from the resin while leaving the Trt side-chain protection intact for use in a subsequent fragment condensation step in solution. peptide.compeptide.com

Table 2: Application of Asn(Trt) Building Blocks in Peptide Synthesis

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

| Typical N-α Protection | Fmoc | Z (Benzyloxycarbonyl) |

| Role of Asn(Trt) | Prevents side reactions during repetitive base treatments for Fmoc removal. google.com | Prevents side reactions and allows for fragment condensation strategies. ug.edu.plpeptide.com |

| Cleavage of Trt Group | Typically occurs during the final acidolytic cleavage from the resin. iris-biotech.de | Can be removed selectively or during final deprotection steps. |

| Primary Advantage | Suppresses side reactions in long sequences assembled through many cycles. peptide.com | Facilitates the synthesis of protected peptide fragments for convergent synthesis. peptide.compeptide.com |

This table is generated based on data from multiple sources.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVBKISSJULIGI-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568889 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132388-57-9 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Z Asn Trt Oh

General Principles of Asparagine Side-Chain Protection

Asparagine's carboxamide side chain is prone to various undesirable reactions during peptide synthesis, such as dehydration to nitriles or intramolecular cyclization to form succinimide (B58015) by-products researchgate.net. To circumvent these issues, protection of the amide nitrogen is essential. The trityl (Trt) group is a widely employed protecting group for the asparagine side chain due to its stability under many reaction conditions and its relatively mild cleavage requirements.

Introduction of the Trityl Group onto the Asparagine Side Chain

The trityl group is typically introduced onto the asparagine side-chain amide through acid-catalyzed reactions. This protection strategy not only prevents side reactions but also significantly enhances the solubility of the protected amino acid derivatives and subsequent peptide chains in organic solvents, which is beneficial for synthesis researchgate.net.

The protection of carboxamide functions, such as that in asparagine, with the trityl group is commonly achieved via acid-catalyzed reactions. These reactions often involve the use of triphenylmethanol (B194598) (TrOH) in the presence of an acid catalyst. The acid protonates the hydroxyl group of triphenylmethanol, facilitating the formation of the stable trityl carbocation. This carbocation then reacts with the nucleophilic nitrogen atom of the carboxamide side chain ajol.infoguidechem.comjournals.co.zamedchemexpress.com. Acetic anhydride (B1165640) is frequently used in conjunction with acetic acid to trap the water generated during the reaction, driving the equilibrium towards product formation researchgate.netajol.infoguidechem.comjst.go.jp.

The installation of the trityl group onto the asparagine side chain typically employs triphenylmethanol (TrOH) or trityl chloride (TrCl) as the tritylating agent ajol.infochemimpex.com. Acid catalysts such as sulfuric acid (H₂SO₄), acetic acid (AcOH), or trifluoroacetic acid (TFA) are commonly used researchgate.netajol.infojst.go.jpchemimpex.com. The reaction is often carried out in solvents like acetic acid researchgate.netajol.infoguidechem.comjst.go.jp or sometimes in combination with acetic anhydride researchgate.netajol.infoguidechem.comjst.go.jp. Temperatures around 50-60°C are frequently employed to facilitate the reaction journals.co.zajst.go.jp.

Table 1: Reagents and Conditions for Trityl Installation on Asparagine Side Chain

| Reagent/Catalyst | Solvent(s) | Typical Conditions | Purpose | Citation(s) |

| Triphenylmethanol (TrOH) | Acetic Acid (AcOH) | ~50-60°C, Acid Catalyst | Side-chain amide protection | researchgate.netajol.infoguidechem.comjst.go.jp |

| Trityl Chloride (TrCl) | Pyridine (B92270) | Room Temperature | Side-chain amide protection | google.com |

| Triphenylmethanol (TrOH) | Acetic Acid (AcOH), Acetic Anhydride (Ac₂O) | ~50-60°C, H₂SO₄ catalyst | Side-chain amide protection, water trapping | researchgate.netajol.infoguidechem.comjst.go.jp |

The trityl group is stable to strong mineral acids in aqueous solution, as well as to nucleophiles and bases, but is readily cleaved by trifluoroacetic acid (TFA) researchgate.netajol.infojournals.co.zanih.gov.

Nα-Protection with the Benzyloxycarbonyl (Z) Group

The alpha-amino group (Nα) of amino acids must be protected during peptide synthesis to prevent self-polymerization and to direct the peptide bond formation to the carboxyl group. The Benzyloxycarbonyl (Z) group is a classic and effective protecting group for the Nα-amino function researchgate.netpeptide.com.

The introduction of the Z group onto the alpha-amino group of amino acids is typically performed using benzyl (B1604629) chloroformate (Z-Cl) under Schotten-Baumann conditions researchgate.net. This method involves reacting the amino acid with Z-Cl in a biphasic system, usually an aqueous solution of a base (such as sodium hydroxide, sodium carbonate, or sodium bicarbonate) and an organic solvent. The base neutralizes the hydrochloric acid generated during the reaction, facilitating the formation of the carbamate (B1207046) linkage researchgate.net. The Z group is stable to acidic conditions and can be removed by catalytic hydrogenation or treatment with strong acids like HBr in acetic acid jst.go.jppeptide.com.

Table 2: Standard Procedures for Benzyloxycarbonyl (Z) Group Introduction

| Reagent | Conditions | Base | Solvent System | Purpose | Citation(s) |

| Benzyl Chloroformate (Z-Cl) | Schotten-Baumann conditions | NaOH, Na₂CO₃, NaHCO₃ | Aqueous/Organic | Nα-amino protection | researchgate.net |

Synthesis of Z-Asn(Trt)-OH from Precursors

The synthesis of this compound involves the sequential or combined application of the protection strategies described above, starting from asparagine or a pre-protected asparagine derivative. A common approach involves first protecting the side-chain amide with the trityl group and then protecting the alpha-amino group with the Z group.

One established method, adapted from the synthesis of related glutamine derivatives jst.go.jp, involves the reaction of Nα-benzyloxycarbonyl-L-asparagine (Z-Asn-OH) with triphenylmethanol in the presence of an acid catalyst. Specifically, Z-Asn-OH is reacted with triphenylmethanol in a mixture of acetic acid and acetic anhydride, catalyzed by a small amount of sulfuric acid jst.go.jp. The reaction is typically carried out at elevated temperatures (around 50°C) jst.go.jp. After the reaction is complete, the product, this compound, is usually precipitated by adding the reaction mixture to water and then collected by filtration jst.go.jp.

Table 3: Synthesis of this compound from Precursors

| Starting Material | Reagents | Catalyst | Solvent(s) | Conditions | Product | Citation(s) |

| Z-Asn-OH | Triphenylmethanol (TrOH), Acetic Anhydride (Ac₂O) | H₂SO₄ | Acetic Acid (AcOH) | Stirred at ~50°C, followed by precipitation in water | This compound | jst.go.jp (adapted) |

| Asparagine | Triphenylmethanol, Dehydrating Agent | Catalyst | Organic Solvent | Condensation reaction to form N-(trityl)-L-asparagine, then Z-protection | This compound | google.com (general) |

The resulting this compound is a valuable building block for peptide synthesis, offering orthogonal protection that allows for selective manipulation during complex peptide assembly guidechem.comnih.gov.

Derivatization of Z-Asparagine Derivatives

Asparagine and glutamine residues, with their amide side chains, are prone to side reactions during peptide synthesis, such as dehydration to nitriles or intramolecular cyclization to form succinimide by-products nih.govpeptide.comgoogle.com. To mitigate these issues, protection of the side-chain amide is often employed. When starting with an Nα-benzyloxycarbonyl (Z) protected asparagine derivative, the subsequent step involves the selective protection of the asparagine side-chain amide with a trityl (Trt) group peptide.comnih.gov. This derivatization not only prevents side reactions but also significantly improves the solubility of the amino acid derivative in common peptide synthesis solvents, a notable advantage over unprotected counterparts peptide.compeptide.com.

Protecting Group Transformations

The introduction of the trityl group onto the asparagine side chain typically involves reacting a Z-protected asparagine derivative with trityl alcohol (Trt-OH) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), often in conjunction with acetic anhydride nih.gov. Alternatively, trityl chloride (Trt-Cl) can be used, sometimes with a base like pyridine smolecule.com.

Table 1: Typical Synthesis Conditions for Trityl Protection of Asparagine Side Chain

| Reagent(s) for Tritylation | Catalyst/Base | Solvent | Temperature | Typical Yield | Reference |

| Trt-OH | Cat. H₂SO₄ | Acetic acid | 50 °C | ~78% | nih.gov |

| Trt-Cl | Pyridine | Various | Varies | Varies | smolecule.com |

Note: These conditions are typically applied to a Z-protected asparagine precursor.

Purification and Characterization of this compound

Following synthesis, this compound requires rigorous purification and characterization to confirm its identity, purity, and suitability for peptide synthesis.

Purification Methods: Standard purification techniques employed for this compound include:

Recrystallization: A common method for obtaining crystalline solids of high purity smolecule.com.

Column Chromatography: Flash chromatography, often using silica (B1680970) gel with solvent systems like ethyl acetate/hexanes or methanol/chloroform mixtures, is frequently used to separate the desired product from by-products and unreacted starting materials nih.gov.

Washing/Precipitation: Processes involving washing with specific solvents (e.g., toluene) at controlled temperatures, followed by filtration, are also utilized ajpamc.com. Preparative High-Performance Liquid Chromatography (HPLC) can be employed for achieving very high purity levels ajpamc.comrsc.org.

Characterization Techniques: The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. ¹H NMR spectra reveal characteristic signals for the aromatic protons of the Z and Trt protecting groups, the α-CH proton, the side-chain CH₂ protons, and the amide NH protons nih.govcsic.esrsc.orgsigmaaldrich.com. ¹³C NMR provides detailed information about the carbon framework, including signals for carbonyl carbons, aromatic carbons, α-carbons, and side-chain carbons nih.govcsic.esrsc.org.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC, typically using a C18 stationary phase with gradients of acetonitrile (B52724) and water containing trifluoroacetic acid (TFA), is used to assess the purity of the synthesized compound smolecule.comajpamc.comrsc.orgcsic.esnih.gov.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): These techniques confirm the molecular weight of the compound and provide elemental composition data. For this compound (C₃₁H₂₈N₂O₅), the calculated exact mass for [M+H]⁺ is approximately 509.2076 guidechem.com.

Table 2: Characterization Data for this compound

| Property/Technique | Typical Value / Description | Reference(s) |

| Appearance | White to off-white powder or crystals | guidechem.com |

| Molecular Formula | C₃₁H₂₈N₂O₅ | guidechem.com |

| Molecular Weight | ~508.57 g/mol | guidechem.com |

| ¹H NMR | Characteristic signals for Z and Trt aromatic protons, α-CH, side chain CH₂, NH protons. | nih.govcsic.esrsc.org |

| ¹³C NMR | Signals for carbonyls, aromatic carbons, α-carbons, side chain carbons. | nih.govcsic.esrsc.org |

| HPLC | Purity assessment via C18 column with MeCN/H₂O/TFA gradient. | smolecule.comajpamc.comrsc.orgcsic.es |

| Mass Spectrometry/HRMS | Confirmation of molecular ion; calculated [M+H]⁺ for C₃₁H₂₈N₂O₅ is ~509.2076. | csic.esguidechem.com |

| Melting Point | Not consistently reported for this compound. Some related compounds have reported values. | google.comguidechem.com |

| Optical Rotation | Not consistently reported for this compound. | sigmaaldrich.com |

Application of Z Asn Trt Oh in Advanced Peptide Synthesis

Utilization of this compound in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (LPPS) remains a vital technique, especially for the large-scale production of peptides, and this compound plays a significant role in its advanced applications.

Segment condensation strategies involve the synthesis of smaller, protected peptide fragments, which are then coupled together to form longer peptide chains. This approach is advantageous for synthesizing lengthy or difficult sequences, as it allows for purification of intermediates and can mitigate aggregation issues. This compound serves as a crucial protected amino acid building block for constructing these peptide fragments. These fragments, incorporating the Z-protected asparagine residue with its side chain protected by trityl, can then be coupled in solution, either directly or through a "hybrid strategy" that combines solid-phase fragment preparation with solution-phase coupling. The trityl group on asparagine is stable under many coupling conditions, ensuring the integrity of the side chain during fragment assembly. acs.org, jst.go.jp, nih.gov

In solution-phase synthesis, esterification of amino acids or peptide fragments can serve as a strategic intermediate step to facilitate coupling, purification, or to prepare specific reactive species. This compound can be esterified, for instance, with an alkyl alcohol in the presence of a coupling agent to form an ester intermediate. This process typically involves reagents such as TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or other carbodiimides, often in combination with additives like HOBt (N-hydroxybenzotriazole) and a base such as N-methylmorpholine (NMM), using solvents like DMF (N,N-Dimethylformamide). The resulting ester can then be further manipulated or coupled in subsequent steps. google.com

Table 1: Example of this compound Esterification for Intermediate Formation

| Step | Reactant/Reagent | Solvent | Temperature (°C) | Time | Product Type |

| i | This compound (100.0 g, 196.6 mM) | DMF | 28 | - | - |

| ii | TBTU (63.1 g, 196.2 mM), HOBt·H₂O (39.7 g, 259.2 mM), NMM (54 mL, 490.9 mM) | DMF | 0-5 | 15 min | Activated Intermediate |

| iii | Methanol (63 g, 1966.2 mM) | DMF | 0-5 | - | Ester Intermediate |

Note: This table illustrates a specific experimental procedure for esterification as described in the literature. google.com

Specific Applications in the Synthesis of Complex Peptides

The unique properties of this compound make it particularly valuable for synthesizing peptides with challenging sequences or for applications requiring larger quantities.

Asparagine (Asn) and glutamine (Gln) residues, with their amide side chains, are prone to undesirable side reactions during peptide synthesis, such as dehydration to nitriles or intramolecular cyclization to form imides. These reactions can lead to truncated or modified peptide sequences, significantly reducing purity. The trityl (Trt) protecting group on the asparagine side chain of this compound effectively shields the amide nitrogen, preventing these side reactions during activation and coupling steps. peptide.com, peptide.com, acs.org, nih.gov, thieme-connect.de, advancedchemtech.com Furthermore, the presence of the Trt group often enhances the solubility of the protected amino acid derivative in common peptide synthesis solvents like DMF, which can be problematic for unprotected Asn derivatives. peptide.com, advancedchemtech.com

While solid-phase peptide synthesis (SPPS) is widely used, classical solution-phase peptide synthesis (LPPS) or liquid-phase peptide synthesis (LPPS) is often preferred for manufacturing peptides on a larger scale, potentially up to several hundred kilograms. google.com Techniques such as continuous flow liquid-phase peptide synthesis (LPPS) are also being developed for efficient, large-scale production. sioc-journal.cn In these large-scale LPPS approaches, this compound can be employed as a building block to introduce asparagine residues, benefiting from the Trt protection to ensure product integrity and yield during multi-step processes. google.com, sigmaaldrich.com

Peptides are indispensable tools in proteomics research, serving as standards, affinity ligands, enzyme substrates, or probes for studying protein-protein interactions and cellular pathways. medsci.org The synthesis of precisely defined peptides, often with modified residues or complex sequences, is critical for these applications. This compound facilitates the reliable incorporation of asparagine residues into peptides intended for proteomic studies, ensuring that the peptide sequences are accurately synthesized and free from side-product contamination. guidechem.com, mobitec.com The ability to synthesize such peptides with high fidelity supports investigations into protein function, cellular signaling, and the development of diagnostic or therapeutic agents. guidechem.com,

Deprotection Chemistry and Cleavage Strategies

Removal of the Trt (Trityl) Side-Chain Protecting Group

Trifluoroacetic Acid (TFA) Cleavage Conditions

Optimization of Cleavage Time for Complete Deprotection

The complete removal of protecting groups, especially the trityl group from asparagine, can sometimes be challenging and requires careful optimization of cleavage conditions. Research indicates that N-terminal Asn(Trt) residues, in particular, may exhibit sluggish deprotection sigmaaldrich.compeptide.com. This necessitates an extension of the standard cleavage time to ensure complete removal of the Trt group. For instance, problems with sluggish deprotection of N-terminal Asn(Trt) residues have been reported to be overcome by extending the cleavage time to approximately 4 hours or by employing alternative protecting groups sigmaaldrich.com.

Challenges with N-Terminal Asn(Trt) Deprotection

The deprotection of the trityl group from asparagine, especially when located at the N-terminus or in proximity to a reduced peptide bond, can present specific challenges. Incomplete deprotection has been observed in such contexts, potentially impacting the final peptide product peptide.comnih.gov. This phenomenon has been attributed to factors such as the relative positioning of the asparagine side-chain amine and the reduced peptide bond, along with the preferential protonation of the secondary amine nih.gov.

To mitigate incomplete deprotection, strategies such as extending the deprotection time or utilizing more labile trityl derivatives, like methyl-trityl (Mtt), have been explored, offering partial improvements nih.gov. In cases where complete deprotection is critical and problematic, alternative protecting groups for asparagine, such as the xanthenyl (Xan) group, have been shown to entirely overcome these issues nih.gov.

Furthermore, general side reactions associated with Fmoc-SPPS, such as aspartimide formation, can also be a concern during the deprotection and cleavage steps. Aspartimide formation is catalyzed by both acidic and basic conditions and is particularly prevalent when aspartic acid is followed by residues like glycine (B1666218), aspartic acid, asparagine, glutamine, or arginine iris-biotech.de. While this is a broader issue in peptide synthesis, it underscores the need for carefully controlled deprotection and cleavage conditions to minimize such side reactions. The trityl group itself, upon removal under acidic conditions, forms a trityl carbonium ion, which can be scavenged by additives in the cleavage cocktail to prevent undesirable side reactions thermofisher.com.

Orthogonality and Compatibility with Other Protecting Groups

Orthogonality in protecting group chemistry refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical mechanisms, without affecting the remaining groups iris-biotech.debiosynth.comub.edu. This principle is fundamental in complex synthesis strategies, including peptide synthesis.

The trityl (Trt) protecting group is an acid-labile group peptide.combiosynth.com. In the context of Fmoc-SPPS, the alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and typically removed with piperidine (B6355638) iris-biotech.debiosynth.comaltabioscience.com. The trityl group, being acid-labile, is orthogonally compatible with the base-labile Fmoc group. This means that Fmoc can be removed using basic conditions (e.g., piperidine) without affecting the Trt group, and conversely, the Trt group can be removed using acidic conditions (e.g., trifluoroacetic acid, TFA) without cleaving the Fmoc group iris-biotech.debiosynth.comaltabioscience.com. This orthogonality allows for selective manipulation of different parts of the molecule during synthesis.

The Trt group is generally stable to the basic conditions used for Fmoc deprotection researchgate.net. For the final cleavage from the resin and removal of side-chain protecting groups, strong acids like TFA are commonly employed. In this final step, the Trt group is cleaved along with other acid-labile side-chain protecting groups, such as the tert-butyl (tBu) group used for Asp, Glu, Ser, and Thr iris-biotech.debiosynth.comaltabioscience.com. The general order of lability for trityl-based protecting groups is Trt > Mtt > Mmt, indicating that Trt is generally more labile to acid than Mtt or Mmt peptide.com.

Table 1: Trityl (Trt) Deprotection Parameters for Asparagine in SPPS

| Parameter | Value | Source(s) |

| Deprotection Reagent | Trifluoroacetic acid (TFA) | sigmaaldrich.compeptide.comthermofisher.comresearchgate.netacs.orgresearchgate.net |

| Typical Concentration | ~90% TFA; often used with scavengers (e.g., TIS, EDT, thioanisole) | sigmaaldrich.compeptide.comthermofisher.comacs.orgresearchgate.net |

| Typical Cleavage Time | Variable; may require extended times (>4 hours) for complete removal | sigmaaldrich.compeptide.com |

| Factors Influencing Time | N-terminal position, proximity to reduced peptide bonds, other PGs | peptide.comnih.gov |

| Potential Side Reactions | Aspartimide formation, Trp alkylation, incomplete deprotection | nih.goviris-biotech.de |

Table 2: Orthogonality and Compatibility of Trt with Common Protecting Groups in Fmoc-SPPS

| Feature | Detail | Source(s) |

| Protecting Group (Side Chain) | Trityl (Trt) | peptide.combiosynth.comaltabioscience.comresearchgate.net |

| Amino Acid | Asparagine (Asn) | peptide.comaltabioscience.comresearchgate.net |

| Orthogonal to α-amino PG | Fmoc (Fluorenylmethyloxycarbonyl) | iris-biotech.debiosynth.comaltabioscience.com |

| Mechanism of Fmoc Removal | Base (e.g., piperidine) | iris-biotech.debiosynth.comaltabioscience.com |

| Mechanism of Trt Removal | Acid (e.g., TFA) | peptide.combiosynth.comaltabioscience.com |

| Compatibility with other Side Chain PGs | Generally compatible with acid-labile groups like tBu (tert-butyl) | iris-biotech.debiosynth.comaltabioscience.com |

| Stability to Base (Fmoc removal) | Stable | researchgate.net |

| Stability to Acid (Trt removal) | Labile | peptide.combiosynth.com |

Compound List

Z-Asn(trt)-OH: Asparagine with trityl protection on the side chain amide and benzyloxycarbonyl protection on the alpha-amino group.

Side Reactions and Mitigation Strategies in Peptide Synthesis Involving Asparagine Derivatives

Dehydration of Asparagine Amide to Nitriles

One significant side reaction involving the asparagine side chain is its dehydration to form a nitrile group (-CN). This transformation converts the amide (-CONH₂) into a cyano group (-CN), leading to the formation of β-cyano-alanine derivatives within the peptide chain scite.aiadvancedchemtech.compeptide.comlibretexts.org.

The choice of protecting group for the asparagine side chain plays a critical role in preventing dehydration. Unprotected asparagine (Fmoc-Asn-OH) is susceptible to this side reaction, especially when activated with carbodiimide (B86325) reagents scite.aiadvancedchemtech.compeptide.compeptide.combachem.com. The use of a protecting group on the amide nitrogen, such as the trityl (Trt) group, is highly effective in preventing this dehydration scite.aiadvancedchemtech.compeptide.compeptide.com. The trityl group provides steric bulk and electronic stabilization that hinders the dehydration process advancedchemtech.compeptide.compeptide.com. For instance, Fmoc-Asn(Trt)-OH is known to yield significantly purer peptides compared to unprotected Fmoc-Asn-OH because it prevents the amide side chain from dehydrating during activation, particularly with carbodiimides advancedchemtech.compeptide.com.

Nitrile formation is primarily triggered by dehydrating conditions during the activation of the carboxyl group for peptide bond formation scite.aiadvancedchemtech.compeptide.com. Carbodiimide reagents, commonly used in peptide coupling, can promote this reaction scite.aiadvancedchemtech.compeptide.compeptide.combachem.compeptide.com. Harsh activation conditions, prolonged exposure to coupling reagents, or the use of specific dehydrating agents can also contribute to this side reaction libretexts.orglibretexts.org. The problem becomes more pronounced in the synthesis of longer peptides where the asparagine residue is repeatedly exposed to coupling reagents peptide.com.

Intramolecular Cyclization to Succinimide (B58015) By-products (Aspartimide Formation)

Aspartimide formation is a common and problematic side reaction that occurs with aspartic acid and, to a lesser extent, asparagine residues in peptide synthesis. It involves the intramolecular cyclization of the side chain carboxylate (or amide in the case of asparagine) with the activated α-carboxyl group of the peptide bond, forming a succinimide ring iris-biotech.deiris-biotech.deiris-biotech.deresearchgate.netresearchgate.net. This cyclic intermediate can then open to yield a mixture of products, including epimerized α-peptides and β-peptides, as well as their corresponding piperidides (if piperidine (B6355638) is used for Fmoc deprotection) iris-biotech.deiris-biotech.deiris-biotech.de.

Aspartimide formation is highly sequence-dependent iris-biotech.deiris-biotech.deiris-biotech.deresearchgate.netresearchgate.netdiva-portal.org. It is particularly favored when an aspartic acid residue is followed by small, non-bulky amino acids such as glycine (B1666218) (Gly), aspartic acid (Asp), asparagine (Asn), glutamine (Gln), or arginine (Arg) iris-biotech.deiris-biotech.deiris-biotech.deresearchgate.netresearchgate.netdiva-portal.org. The lack of steric hindrance from the preceding amino acid facilitates the nucleophilic attack required for cyclization diva-portal.org. For example, sequences like Asp-Gly (DG) are particularly prone to aspartimide formation, significantly more so than Asp-Asp (DD) or Asp-Arg (DR) iris-biotech.deresearchgate.net. The conformation of the peptide chain can also influence the likelihood of aspartimide formation, as it can bring the reactive groups into closer proximity iris-biotech.dediva-portal.org.

Several strategies can be employed to minimize or prevent aspartimide formation:

Employing bulky protecting groups on the aspartic acid side chain can sterically hinder the intramolecular cyclization, thereby reducing aspartimide formation iris-biotech.deiris-biotech.debiotage.com. While the tert-butyl ester (OtBu) is common for aspartic acid, more sterically demanding groups like 2-ethylpentyl (OEpe) or 2-benzyl-2-pentyl (OBno) have shown improved suppression of aspartimide formation compared to OtBu iris-biotech.deresearchgate.netbiotage.com. Similarly, the trityl (Trt) group, when used to protect the asparagine side chain amide, provides significant steric bulk that can help prevent cyclization peptide.comrsc.org. The effectiveness of a protecting group is related to its steric demand; groups with lower steric demand lead to higher amounts of aspartimide formation iris-biotech.deresearchgate.net.

Other strategies include:

Modified Fmoc Deprotection Conditions: Using milder bases for Fmoc removal, such as piperazine (B1678402) instead of piperidine, or adding weak acids (e.g., formic acid, HOBt) to the piperidine solution, can reduce aspartimide formation iris-biotech.deiris-biotech.debiotage.compeptide.com. However, these methods may not completely eliminate the side reaction biotage.com.

Alternative Protecting Groups: Novel protecting groups like cyanosulfurylides (CSY) have been developed that can completely suppress aspartimide formation, although they may introduce other side reactions like oxidation or chlorination iris-biotech.deresearchgate.net.

Dipeptide Building Blocks: Using pre-formed dipeptide building blocks where the aspartic acid residue is already protected can also help circumvent aspartimide formation researchgate.net.

Backbone Protection: In some cases, backbone protection strategies, such as the dimethoxybenzyl (Dmb) group, can also help prevent aspartimide formation iris-biotech.de.

Research Directions and Future Perspectives

Development of Novel Protecting Groups for Asparagine

The development of new protecting groups for amino acid side chains, particularly for residues like asparagine that are prone to side reactions, remains an active area of research. While the trityl (Trt) group offers robust protection for the asparagine side chain, stable to many synthetic conditions and removable by acidolysis (e.g., with trifluoroacetic acid, TFA), researchers are exploring alternatives to further enhance synthesis outcomes. Novel protecting groups are being designed to offer improved solubility, easier or more selective cleavage, and better suppression of side reactions such as aspartimide formation. For instance, xanthenyl (Xan) and methoxyxanthenyl (Moxan) derivatives have shown promise, yielding purer peptides compared to trityl or trimethoxybenzyl (Tmob) protection sigmaaldrich.com. Trialkoxybenzyl (Taob) groups also offer stability and good solubility, coupling directly without side reactions biotage.comnih.gov. The goal is to develop protecting groups that are orthogonal to other protecting groups used in synthesis, allowing for precise control over deprotection steps and minimizing the formation of by-products.

Advancements in Automated Peptide Synthesis Technologies

Automation has revolutionized peptide synthesis, transforming it from a labor-intensive manual process to a highly efficient and reproducible workflow creative-peptides.comamericanpeptidesociety.org. Modern automated peptide synthesizers precisely control reaction parameters, including amino acid addition, reaction times, and temperatures, enabling the synthesis of complex peptides with high purity and yield creative-peptides.comasymchem.com. Recent advancements include the integration of flow chemistry, which allows for continuous synthesis, precise control over reaction conditions, and minimized side reactions acs.orgchimia.chresearchgate.netamidetech.com. Automated flow peptide synthesis (AFPS) systems are now capable of synthesizing entire proteins, opening new avenues for protein engineering acs.org. Furthermore, the development of advanced software and hardware components in automated synthesizers enhances real-time monitoring, protocol customization, and predictive capabilities, further improving reliability and throughput asymchem.com.

Strategies for Mitigating Side Reactions in Complex Peptide Sequences

Aspartimide formation is a significant challenge in peptide synthesis, particularly with asparagine and aspartic acid residues, leading to epimerization and the formation of undesired by-products biotage.comiris-biotech.deiris-biotech.dechemrxiv.orgiris-biotech.de. Strategies to mitigate this include using bulkier side-chain protecting groups for aspartate derivatives, optimizing Fmoc removal conditions (e.g., by adding additives like hydroxybenzotriazole (B1436442) (HOBt) or using milder bases like piperazine), and employing specific coupling reagents or solvent systems biotage.comiris-biotech.deiris-biotech.deiris-biotech.de. For instance, the use of 2,4-dimethylbenzyl (Dmb) as an auxiliary protecting group on the amide nitrogen of a peptide bond, or the incorporation of pseudoproline dipeptides, can effectively prevent aspartimide formation iris-biotech.de. Research also explores alternative solvents and additives to suppress side reactions like diketopiperazine formation and racemization rsc.orgsci-hub.se.

Computational and Machine Learning Approaches for Peptide Synthesis Optimization

Computational tools and machine learning (ML) algorithms are increasingly integral to optimizing peptide synthesis. These approaches can predict reaction outcomes, identify potential side reactions, and design novel peptide sequences with improved properties nih.govnih.govmdpi.comuniri.hracs.orgoup.commit.edu. Deep learning models, trained on large datasets from automated synthesizers, can predict Fmoc deprotection efficiency and minimize aggregation events, enabling real-time optimization of synthesis parameters nih.govacs.orgoup.com. ML algorithms are also being used for de novo peptide design, generating sequences with enhanced stability, binding affinity, and solubility oup.commit.edubioduro.comvapourtec.com. By analyzing sequence-dependent events and predicting synthesis challenges, computational methods accelerate the development of efficient and robust peptide synthesis protocols.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Z-Asn(trt)-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : During SPPS, this compound requires careful handling of the trityl (Trt) protecting group to prevent premature deprotection. Key steps include:

- Using mild acidic conditions (e.g., 1% TFA in DCM) for Trt removal, avoiding harsh reagents that could degrade the asparagine side chain.

- Optimizing coupling agents (e.g., HOBt/DIC) to ensure efficient amide bond formation while minimizing racemization.

- Monitoring reaction progress via HPLC or LC-MS to confirm intermediate purity .

Q. How is this compound characterized for purity and structural integrity in peptide intermediates?

- Methodological Answer :

- Analytical Techniques : Use reversed-phase HPLC with UV detection (210–220 nm) to assess purity. Confirm identity via ESI-MS or MALDI-TOF for molecular weight verification.

- Side-Chain Stability : Validate Trt protection stability under synthesis conditions using ¹H/¹³C NMR to detect undesired deprotection or side reactions .

Q. What are the common challenges in handling this compound during long-term storage?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (argon/nitrogen) at –20°C in desiccated containers to prevent hydrolysis of the Trt group.

- Light Sensitivity : Protect from UV exposure to avoid decomposition. Regular stability testing (e.g., TLC or HPLC) is recommended for batches stored >6 months .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

- Methodological Answer :

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, NMP) with additives like OxymaPure to reduce aggregation.

- Temperature Control : Perform couplings at 40–50°C to enhance reagent diffusion.

- Ultrasonication : Apply short ultrasound pulses to disrupt β-sheet formation in challenging sequences .

Q. What experimental strategies resolve discrepancies in this compound racemization data across studies?

- Methodological Answer :

- Analytical Cross-Validation : Compare chiral HPLC, Marfey’s analysis, and circular dichroism (CD) to confirm enantiomeric purity.

- Reagent Purity : Trace racemization to impurities in coupling agents (e.g., DIC vs. DCC) by conducting controlled reaction replicates .

Q. How does the Trt group in this compound influence peptide folding kinetics in aqueous vs. organic solvents?

- Methodological Answer :

- Solvent Screening : Use stopped-flow CD or fluorescence anisotropy to monitor folding rates in H2O/ACN or H2O/DMSO mixtures.

- Comparative Studies : Synthesize analogs with Boc- or Fmoc-protected Asn to isolate Trt’s steric/electronic contributions .

Q. What computational models predict this compound’s compatibility with non-canonical amino acids in hybrid peptides?

- Methodological Answer :

- MD Simulations : Apply molecular dynamics (e.g., GROMACS) to assess conformational stability with D-amino acids or peptidomimetics.

- DFT Calculations : Calculate Trt group’s steric hindrance and charge distribution using Gaussian or ORCA software .

Data Analysis & Reporting

Q. How should researchers document this compound synthesis protocols to ensure reproducibility?

- Methodological Answer :

- Detailed Metadata : Report exact molar ratios, solvent grades, and reaction times. Include raw HPLC/MS spectra in supplementary materials.

- Error Margins : Quantify batch-to-batch variability via statistical analysis (e.g., RSD <2% for purity) .

Q. What statistical approaches validate the significance of this compound’s role in peptide bioactivity assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。